molecular formula C8H9BrO B1268026 2-Bromo-4-methoxy-1-methylbenzene CAS No. 36942-56-0

2-Bromo-4-methoxy-1-methylbenzene

Cat. No. B1268026
CAS RN: 36942-56-0
M. Wt: 201.06 g/mol
InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis from 4-Bromo-2-fluorotoluene : A method for synthesizing Methyl 4-Bromo-2-methoxybenzoate, closely related to 2-Bromo-4-methoxy-1-methylbenzene, involves bromination and hydrolysis of 4-bromo-2-fluorotoluene. This process yields a product with 99.8% purity, demonstrating a potential pathway for the synthesis of similar compounds (Chen Bing-he, 2008).

Molecular Structure Analysis

  • Intermolecular Interactions : The molecular structure of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a related compound, reveals weak intermolecular O→Br charge-transfer interactions, suggesting similar structural characteristics could be present in 2-Bromo-4-methoxy-1-methylbenzene (X. Liu et al., 2001).

Chemical Reactions and Properties

  • Ring Opening of Epoxides : 2,6-Bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene acts as a catalyst in the ring opening of epoxides with elemental iodine and bromine, producing vicinal iodo alcohols and bromo alcohols under neutral and mild conditions. This indicates the compound's utility in facilitating specific chemical transformations (K. Niknam & Taibeh Nasehi, 2002).

Physical Properties Analysis

  • Thermochemical Properties : Studies on methoxyphenols and dimethoxybenzenes provide insights into their thermochemical properties, including enthalpies of formation and vaporization. Such properties are critical for understanding the behavior of 2-Bromo-4-methoxy-1-methylbenzene under various conditions (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

  • Reactivity with Elemental Halogens : The presence of a methoxy group adjacent to a bromine in 2-Bromo-4-methoxy-1-methylbenzene suggests potential reactivity patterns, such as those observed in the bromination of methoxybenzyl alcohols, where the electronegativity of substituents affects the outcome of bromination reactions on aromatic nuclei (Munehiro Nakatani et al., 1984).

Scientific Research Applications

  • Scientific Field : Chemistry, specifically Organic Synthesis .
  • Summary of the Application : “2-Bromo-4-methoxy-1-methylbenzene” is used as a reagent in organic synthesis . It’s often used in the synthesis of more complex organic compounds .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired product. For example, one procedure involved refluxing “2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile” in 25% NaOH/EtOH for 12 hours . Another procedure involved treating “2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid chloride” with dry EtOH at 0 °C .
  • Results or Outcomes : The outcomes of these procedures are typically new organic compounds, which can be used in further reactions or for various applications in fields like pharmaceuticals, materials science, and more .

For example, it could be used in the synthesis of other organic compounds, which could then be used in various fields such as pharmaceuticals, materials science, and more . The methods of application and the results would depend on the specific reactions and procedures used .

For example, it could be used in the synthesis of other organic compounds, which could then be used in various fields such as pharmaceuticals, materials science, and more . The methods of application and the results would depend on the specific reactions and procedures used .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-bromo-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYVEDNIGXKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334305
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1-methylbenzene

CAS RN

36942-56-0
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-methoxy-2-methylaniline (5.00 g, 36.4 mmol) in water (144 mL) at 10° C., was added conc. H2SO4 (56 mL), while maintaining internal temperature below 25° C. After 1 h at rt, the mixture was cooled to 3° C. and a solution of sodium nitrite (3.77 g, 54.7 mmol) in water (20 mL) was added dropwise over 30 min, keeping the internal temperature below 5° C. After 1 h at 3° C., the yellow heterogeneous mixture was poured into a 5° C. solution of CuBr (52.0 g, 364 mmol) in 48% aqueous HBr (260 mL). The dark mixture was heated at 60° C. for 2 h, allowed to cool to rt and extracted with Et2O (3×) (solid Na2S2O3 was added in the extraction process for partial decoloration). The combined organics were washed with 1 N NaOH (3×), 10% aq. Na2S2O3 and brine, dried (Na2SO4) and concentrated, affording the title compound as an orange liquid which was used without further purification in the next Step. 1H NMR (500 MHz, acetone-d6): δ 7.24 (d, 1H), 7.14 (d, 1H), 6.87 (dd, 1H), 3.80 (s, 3H), 2.31 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
52 g
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Dreier - 2014 - scholar.archive.org
… Hence the next step was the etherification towards 2-bromo-4methoxy-1-methylbenzene 4 (Scheme 5). Standard etherification conditions using K2CO3 as base and CH3I gave anisole …
Number of citations: 3 scholar.archive.org
Y Dai, X Feng, H Liu, H Jiang… - The Journal of Organic …, 2011 - ACS Publications
… To a solution of 2-bromo-4-methoxy-1-methylbenzene (23) (9.2 g, 46 mmol) in 150 mL of CCl 4 were added N-bromosuccinimide (NBS, 8.2 g, 46 mmol) and azobisisobutyronitrile (AIBN…
Number of citations: 31 pubs.acs.org
D Dreier, M Resetar, V Temml, L Rycek… - Organic & …, 2018 - pubs.rsc.org
… 2-Bromo-4-methoxy-1-methylbenzene (3). K 2 CO 3 (5.97 g, 43.2 mmol, 2 equiv.) was added to a solution of 2 (4.04 g, 21.6 mmol, 1 equiv.) in acetone (110 mL). The mixture was stirred …
Number of citations: 6 pubs.rsc.org
LTD Scaggs - 2020 - search.proquest.com
Epidithiodiketopiperazine alkaloids (ETPs) are naturally occurring fungal metabolites characterized by their disulfide-bridged diketopiperazine motif and wide spectrum of potent …
Number of citations: 0 search.proquest.com
HE Katz - 1982 - search.proquest.com
were developed, and the conformational behavior of the cycles was deducted from NMR spectra and CPK model studies. Free energies of association of the hosts with alkali metal and …
Number of citations: 2 search.proquest.com
G Hedouin - 2021 - theses.fr
Dans un contexte où la catalyse asymétrique prend de plus en plus d’importance, la recherche de nouveaux ligands chiraux reste essentielle. Notre équipe a initialement développé le …
Number of citations: 0 www.theses.fr

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